REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)[C:4]1C=CC=CC=1.Cl.[N:19](=[CH:27][CH2:28]Cl)[CH2:20][CH2:21][CH2:22][CH2:23]CCCl.C([O-])=O.[NH4+]>C(OCC)(=O)C.CO.[Pd].O.CN(C=O)C>[N:19]1([CH2:4][CH2:3][O:10][C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:28][CH2:27]1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
Cl.N(CCCCCCCl)=CCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separate layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give brown oil
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Heat the reaction mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filter the suspension through a pad of celite
|
Type
|
WASH
|
Details
|
elute with ethyl acetate (500 mL)
|
Type
|
ADDITION
|
Details
|
Evaporate solvent under reduced pressure and add water (100 mL)
|
Type
|
ADDITION
|
Details
|
Dilute the mixture with ethyl acetate (500 mL)
|
Type
|
CUSTOM
|
Details
|
separate layers
|
Type
|
WASH
|
Details
|
Wash the organic layer with saturated sodium bicarbonate solution (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCCC1)CCOC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 59879.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |